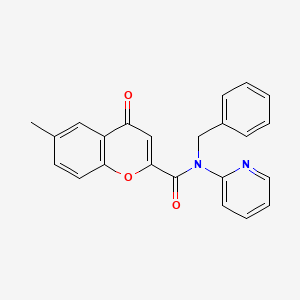

N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Description

N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a chromene-derived carboxamide featuring a benzyl group and a pyridin-2-yl substituent on the amide nitrogen, along with a methyl group at the 6-position of the chromene core.

Properties

Molecular Formula |

C23H18N2O3 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-benzyl-6-methyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |

InChI |

InChI=1S/C23H18N2O3/c1-16-10-11-20-18(13-16)19(26)14-21(28-20)23(27)25(22-9-5-6-12-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

InChI Key |

YXUCULLHQOSJIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyridin-2-yl group: This step may involve nucleophilic substitution or coupling reactions.

Benzylation and carboxamide formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The carboxamide and hydroxyl groups undergo acylation/alkylation to enhance lipophilicity or introduce targeting moieties.

| Reaction Type | Conditions | Products | Yield/Notes |

|---|---|---|---|

| Acylation | Acetic anhydride/propionic anhydride, pyridine (80°C, 3h) | N-acylated derivatives | High purity; preserves chromene core |

| Alkylation | Alkyl halides, K₂CO₃ in DMF/acetone | Alkylated ethers or amines | Controlled selectivity via base choice |

These reactions are pivotal for modulating bioavailability and target affinity.

Oxidation and Hydrolysis

The methyl and ester groups are susceptible to oxidation and hydrolysis, respectively, enabling functional group interconversions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 6-Carboxylic acid derivative |

| Hydrolysis | HCl/NaOH aqueous solution | Carboxylic acid (from ester hydrolysis) |

Oxidation enhances polarity, while hydrolysis facilitates prodrug activation.

Cyclization and Cycloaddition Reactions

The chromene core participates in cyclization and 1,3-dipolar cycloadditions to form fused heterocycles .

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Cyclization | Acid catalysis (e.g., H₂SO₄) | Fused pyranopyrazoles | Moderate |

| 1,3-Dipolar Cycloaddition | Diazomethane in CH₂Cl₂/Et₂O (0°C, 48h) | Pyrazoline adducts | 61–89% |

Cycloadditions with diazomethane are regioselective, favoring β-carbon attachment .

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings undergo substitution with nucleophiles (e.g., amines, thiols):

| Substitution Site | Reagents | Products |

|---|---|---|

| Pyridine C-3 | Hydrazine hydrate (DMF, 80°C) | Aminopyridine derivatives |

This reactivity is exploited to introduce heteroatoms for enhanced binding.

Suzuki Coupling

The aryl halide moiety enables palladium-catalyzed cross-coupling for biaryl synthesis:

| Conditions | Products | Application |

|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | Kinase inhibitor scaffolds |

This method diversifies structure-activity relationships in drug discovery.

Glycosylation

Hydroxyl groups undergo glycosylation for improved solubility or targeting :

| Conditions | Products |

|---|---|

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, DTMAB, K₂CO₃ | Glycosylated chromones |

Glycosylation enhances pharmacokinetic profiles .

Mechanistic Insights

-

Hydrogen Bonding : The pyridine nitrogen and carbonyl oxygen mediate interactions with biological targets (e.g., kinases).

-

π-π Stacking : The aromatic systems facilitate DNA intercalation or receptor binding.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Potential therapeutic applications due to its biological activities.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues in Carbonic Anhydrase Inhibition

- 6-Methyl-4-oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamide (6b): This analog replaces the pyridin-2-yl group with a 4-sulfamoylbenzyl substituent. Studies show that sulfonamide groups enhance binding to carbonic anhydrase isoforms, with 6b exhibiting IC₅₀ values in the nanomolar range . The pyridin-2-yl group in the target compound may reduce sulfonamide-driven efficacy but could improve solubility or selectivity for non-zinc-dependent isoforms.

- 6-Chloro-4-oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamide (6c) : The chloro substituent at position 6 increases hydrophobicity, improving membrane permeability compared to the methyl group in the target compound. However, the methyl group may reduce off-target cytotoxicity .

Chromene Derivatives with Pyridinyl Substituents

- (E)-4-((E)-4-((E)-phenyl(pyridin-2-yl)methyleneamino)benzyl)-N-(phenyl(pyridin-2-yl)methylene)benzenamine: This Schiff base derivative highlights the pyridin-2-yl group’s role in coordinating metal ions (e.g., Cu(II)), suggesting the target compound might exhibit chelation-dependent bioactivity, such as antimicrobial or anticancer effects .

- 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives : Pyridinyl groups in pesticidal agents demonstrate that the pyridin-2-yl moiety in the target compound could confer insecticidal properties, though this remains speculative without direct testing .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Enzyme Inhibition : The pyridin-2-yl group may compete with sulfonamides for binding to carbonic anhydrase, but its electron-deficient aromatic ring could engage in π-π stacking or hydrogen bonding in alternative targets .

- Synthetic Challenges : Introducing the pyridin-2-yl group necessitates careful optimization to avoid side reactions, as seen in related Schiff base syntheses .

Notes

- The biological data for this compound is inferred from structural analogs, and direct experimental validation is required.

- Patent literature (e.g., pyridinyl pesticides ) suggests underexplored industrial applications.

- Comparative studies should prioritize solubility, bioavailability, and isoform selectivity profiling.

Biological Activity

N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Chromenes

Chromenes are bicyclic oxygen-containing heterocycles that have been recognized for their therapeutic applications, particularly in the treatment of various diseases. The structural diversity of chromenes allows for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. The specific compound under consideration, this compound, has shown promise as a selective inhibitor of human monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders.

The primary mechanism of action for this compound involves its interaction with MAO-B. By binding to the active site of this enzyme, the compound inhibits its activity, thereby preventing the oxidative deamination of neurotransmitters such as dopamine. This inhibition is crucial as it reduces the production of reactive oxygen species (ROS), which are associated with cellular damage in neurodegenerative diseases like Parkinson's and Alzheimer's.

Antioxidant Activity

Research has indicated that compounds within the chromene family exhibit significant antioxidant properties. For instance, studies have shown that N-benzyl derivatives can scavenge free radicals effectively, contributing to their neuroprotective effects. The ability to mitigate oxidative stress makes these compounds valuable in developing therapies for conditions characterized by oxidative damage.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| PC3 (Prostate Cancer) | 40.1 ± 7.9 (24h) | 24 hours |

| DU145 (Prostate Cancer) | 98.14 ± 48.3 (24h) | 24 hours |

These results indicate a dose-dependent and time-dependent decrease in cell viability, suggesting that the compound's effectiveness varies with concentration and exposure time.

Case Studies

Several case studies highlight the biological activity of N-benzyl derivatives:

- Neuroprotective Effects : A study evaluated the neuroprotective potential of various chromene derivatives, including N-benzyl compounds, against neurotoxic agents in neuronal cultures. The results indicated significant protection against cell death induced by oxidative stress.

- Antimicrobial Activity : Another study assessed the antimicrobial properties of related chromene compounds, revealing effective inhibition against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other chromene derivatives:

| Compound | Biological Activity | Selectivity for MAO-B |

|---|---|---|

| 7-benzyloxychromone | Moderate antioxidant | Low |

| 6-hydroxychromone | Antimicrobial | Moderate |

| N-benzyl derivative | High antioxidant & selective MAO-B inhibitor | High |

The selectivity for MAO-B is particularly noteworthy as many other derivatives lack this specificity, making this compound a promising candidate for therapeutic applications targeting neurodegenerative diseases.

Q & A

Basic Research Questions

1. Synthesis and Optimization of N-Benzyl-6-Methyl-4-Oxo-N-(Pyridin-2-yl)-4H-Chromene-2-Carboxamide Q: What experimental strategies are recommended for optimizing the synthesis of this chromene-carboxamide derivative to improve yield and purity? A:

- Palladium-Catalyzed Coupling Reactions : Utilize Pd-catalyzed reductive cyclization or cross-coupling reactions to assemble the chromene and pyridine moieties. These methods enhance regioselectivity and reduce side products .

- Reaction Conditions : Employ reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with controlled temperature (80–120°C) to facilitate cyclization and amide bond formation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol to achieve >95% purity .

2. Analytical Characterization Techniques Q: What analytical methods are critical for confirming the structural integrity and purity of this compound? A:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the pyridine nitrogen and carbonyl groups) .

- Spectroscopy :

- 1H/13C NMR : Assign peaks for the benzyl (δ 4.5–5.0 ppm), pyridinyl (δ 7.5–8.5 ppm), and chromene carbonyl (δ 165–170 ppm) groups .

- IR Spectroscopy : Validate the presence of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]+) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

3. Pharmacokinetic Profiling and Metabolic Stability Q: How can researchers evaluate the metabolic stability and bioavailability of this compound for therapeutic applications? A:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS to estimate metabolic half-life .

- Plasma Protein Binding : Use equilibrium dialysis to assess binding affinity to albumin/globulins, which impacts free drug concentration .

- Lipophilicity Measurement : Determine logP values (e.g., shake-flask method) to predict membrane permeability. Substituents like the benzyl group may enhance lipophilicity .

4. Mechanistic Studies and Target Identification Q: What methodologies are effective for identifying biological targets and elucidating the mechanism of action? A:

- Biochemical Assays : Screen against kinase or protease panels to identify inhibitory activity. For example, chromene derivatives often target cyclin-dependent kinases (CDKs) .

- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring protein thermal stability shifts in cell lysates after compound treatment .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with catalytic sites of enzymes like CDK2 or PARP .

5. Addressing Data Contradictions in Biological Activity Q: How should researchers resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy data? A:

- Orthogonal Assays : Validate enzyme inhibition using alternative methods (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (Cmax, AUC) with target modulation in animal models to identify bioavailability bottlenecks .

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS to explain reduced in vivo activity despite potent in vitro effects .

6. Structure-Activity Relationship (SAR) Studies Q: What structural modifications are recommended to enhance potency or reduce toxicity? A:

- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyridine ring to improve target binding affinity .

- Chromene Optimization : Replace the 6-methyl group with bulkier substituents (e.g., tert-butyl) to enhance metabolic stability .

- Amide Linker Modification : Replace the benzyl group with heteroaromatic moieties (e.g., thiophene) to reduce cytotoxicity .

7. In Vivo Efficacy and Toxicity Evaluation Q: What experimental designs are suitable for preclinical evaluation of this compound? A:

- Animal Models : Use xenograft models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition at doses ≤100 mg/kg (oral or IP administration) .

- Toxicokinetics : Monitor organ toxicity (liver, kidneys) via serum biomarkers (ALT, AST, creatinine) and histopathology .

- Dose Escalation Studies : Perform MTD (maximum tolerated dose) assessments in rodents to define therapeutic windows .

Methodological Resources

- Synthetic Protocols : Refer to palladium-catalyzed cyclization methods for chromene derivatives .

- Analytical Standards : Cross-validate spectral data with published pyridine-chromene analogs .

- Biological Assays : Adopt enzyme inhibition protocols from kinase-targeted drug discovery studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.